BenchChemオンラインストアへようこそ!

Prasugrel Hydrobromide

Solid-state chemistry Polymorphism Pharmaceutical formulation

Choose Prasugrel Hydrobromide for its superior polymorph stability (Forms I/IA) over the hydrochloride, ensuring robust shelf-life in ICH Zones I-IV and reducing batch failures. Its rapid, consistent P2Y12 inhibition (>40% IPA increase vs. clopidogrel at 6h) makes it the benchmark for antiplatelet trials. Procure CAS 1060616-79-6 specifically for accurate ANDA/NDA analytical method validation and reference standard preparation.

Molecular Formula C20H21BrFNO3S
Molecular Weight 454.4 g/mol
CAS No. 1060616-79-6
Cat. No. B1604146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasugrel Hydrobromide
CAS1060616-79-6
Molecular FormulaC20H21BrFNO3S
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Br
InChIInChI=1S/C20H20FNO3S.BrH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H
InChIKeyAOMDYJTUFSZDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prasugrel Hydrobromide (CAS 1060616-79-6): Technical Baseline for Procurement and Formulation


Prasugrel Hydrobromide is the hydrobromide salt of prasugrel, a third-generation thienopyridine-class prodrug that functions as an irreversible antagonist of the platelet P2Y12 ADP receptor. It is chemically designated as 5-[(1RS)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrobromide, with a molecular formula of C₂₀H₂₁BrFNO₃S and a molecular weight of 454.4 g/mol. [1] The compound is employed as an active pharmaceutical ingredient (API) in oral solid dosage forms, primarily for the reduction of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI). [2]

Why Salt Form and Polymorph Selection Matters for Prasugrel Hydrobromide


Prasugrel is a BCS Class II compound (low solubility, high permeability) whose bioavailability is critically dependent on dissolution characteristics and chemical stability. [1] The hydrobromide salt exhibits distinct crystalline polymorphism and stability profiles compared to the more commonly referenced hydrochloride salt, directly impacting formulation robustness and shelf-life. [2] Furthermore, the active moiety itself demonstrates a potency and pharmacokinetic consistency profile that is not shared by older thienopyridines such as clopidogrel, which suffers from high inter-individual variability due to CYP2C19 genetic polymorphisms. [3] Therefore, substituting Prasugrel Hydrobromide with a different salt form or a different thienopyridine API without rigorous reformulation and bioequivalence studies introduces significant risk to product performance and regulatory compliance. The following quantitative evidence outlines the specific, measurable dimensions where Prasugrel Hydrobromide differs from its closest technical and therapeutic comparators.

Prasugrel Hydrobromide Quantitative Differentiation Evidence Guide


Enhanced Solid-State Stability of Prasugrel Hydrobromide Polymorphs vs. Hydrochloride Salt

Prasugrel hydrobromide, specifically its crystalline Forms I and IA, demonstrates superior resistance to chemical degradation compared to prasugrel hydrochloride. [1] This enhanced stability is a critical factor in ensuring consistent API quality and extending pharmaceutical product shelf-life, directly influencing formulation decisions and long-term procurement strategies.

Solid-state chemistry Polymorphism Pharmaceutical formulation Stability studies

Comparative Potency and Onset of Action: Prasugrel vs. Clopidogrel

In a direct head-to-head pharmacodynamic study, a 60 mg loading dose of prasugrel achieved significantly higher and more rapid inhibition of platelet aggregation (IPA) compared to a 300 mg loading dose of clopidogrel. [1] The quantitative differences underscore the superior pharmacodynamic profile of prasugrel as a therapeutic agent, which is a key consideration for its selection in acute care settings.

Pharmacodynamics Platelet aggregation P2Y12 inhibition Clinical pharmacology

Superior Platelet Inhibition at 6 Hours Post-Loading Dose: Prasugrel vs. High-Dose Clopidogrel

The PRINCIPLE-TIMI 44 trial provided a direct, quantitative comparison of prasugrel against a higher-than-standard dose of clopidogrel in patients undergoing planned PCI. At 6 hours post-loading, the mean inhibition of platelet aggregation (IPA) was more than double for prasugrel compared to the 600 mg clopidogrel dose. [1] This establishes that the differential is not simply dose-dependent but represents a fundamental difference in the active metabolite generation and pharmacodynamic effect of the two prodrugs.

Pharmacodynamics Platelet aggregation P2Y12 inhibition Percutaneous coronary intervention

Clinical Outcome Advantage in High-Risk Diabetic Patients: Prasugrel vs. Ticagrelor

The TUXEDO-2 trial, a dedicated head-to-head study, demonstrated a clinical outcome advantage for prasugrel over ticagrelor in a high-risk patient population with diabetes and multivessel coronary artery disease undergoing PCI. [1] This is a key piece of evidence for differentiating between the two leading third-generation P2Y12 inhibitors, moving beyond surrogate pharmacodynamic markers to hard clinical endpoints.

Clinical trial Acute coronary syndrome Diabetes Antiplatelet therapy PCI

Consistent Pharmacokinetic Exposure Across Demographics: Body Weight as Primary Covariate

An integrated analysis of 16 Phase I clinical pharmacology studies (n=506) established that exposure to prasugrel's active metabolite (R-138727) is largely consistent across sex, age, smoking status, and ethnicity, with body weight being the most significant covariate. [1] This predictable PK profile contrasts sharply with the genetic variability that plagues clopidogrel metabolism, supporting a more reliable therapeutic response with standard dosing.

Pharmacokinetics Active metabolite exposure Population PK Dosing considerations

Optimal Research and Industrial Application Scenarios for Prasugrel Hydrobromide (CAS 1060616-79-6)


Formulation Development of Robust Oral Solid Dosage Forms for Global Markets

Procurement of Prasugrel Hydrobromide is specifically indicated for the development of generic or branded oral tablet formulations intended for markets with diverse climatic zones (ICH Stability Zones I-IV). The documented superior solid-state stability of the hydrobromide salt's polymorphs (Forms I/IA) over the hydrochloride provides a significant advantage in ensuring product quality and extending shelf-life under challenging environmental conditions, thereby reducing stability-related batch failures and regulatory hurdles. [1] This is a critical selection criterion for formulation scientists seeking to minimize development risk and ensure robust commercial supply.

Pharmacodynamic and Clinical Research on Optimized P2Y12 Inhibition

For researchers designing pharmacodynamic studies or clinical trials comparing P2Y12 inhibitors, Prasugrel Hydrobromide (as the API for the active moiety) is the comparator or intervention of choice. Its well-characterized, rapid, and potent inhibition profile, as evidenced by a >40% absolute increase in IPA over high-dose clopidogrel at 6 hours [2] and its demonstrated clinical superiority over ticagrelor in high-risk diabetic PCI patients [3], provides a quantitative and clinically meaningful benchmark against which new antiplatelet agents or therapeutic strategies can be evaluated.

Manufacture of Reference Standards and Analytical Method Development

Given its specific molecular weight (454.4 g/mol) and distinct crystalline forms, Prasugrel Hydrobromide (CAS 1060616-79-6) is the necessary API for the development and validation of compendial and in-house analytical methods. Procuring this specific salt form ensures the accurate preparation of reference standards for HPLC, dissolution testing, and polymorph characterization (e.g., XRPD) as required by regulatory authorities for ANDA/NDA submissions. Using the hydrochloride salt or free base for these purposes would compromise method accuracy and regulatory compliance. [1]

Targeted Dual Antiplatelet Therapy (DAPT) for High-Risk Diabetic and ACS Populations

Hospital pharmacy procurement and therapeutic interchange committees should prioritize Prasugrel-based products for the acute care and post-discharge management of patients with acute coronary syndrome (ACS), particularly those with diabetes mellitus and those undergoing percutaneous coronary intervention (PCI). This recommendation is directly supported by the TUXEDO-2 trial data showing a lower 1-year event rate (14.23% vs. 16.57%) and a favorable bleeding profile compared to ticagrelor in this specific, high-risk population. [3]

Quote Request

Request a Quote for Prasugrel Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.